

Comparative Toxicological Assessment of Myraldyl Acetate and its Alternatives in Fragrance Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Myraldyl acetate*

Cat. No.: *B1169923*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of **Myraldyl acetate**, a fragrance ingredient with a characteristic jasmine and muguet (lily-of-the-valley) scent, and several of its common alternatives. The objective is to present a consolidated overview of their toxicological profiles based on available data to aid in informed ingredient selection and risk assessment. This document summarizes key toxicological endpoints, details the experimental methodologies for pivotal studies, and illustrates relevant biological pathways and workflows.

Executive Summary

Myraldyl acetate is a fragrance ingredient valued for its floral scent. Due to limited toxicological data for certain endpoints, its safety assessment often relies on data from structurally similar compounds, known as read-across analogs. This guide compares the toxicological profile of **Myraldyl acetate** with other fragrance ingredients possessing similar scent characteristics, including Hexyl Cinnamic Aldehyde, Benzyl Acetate, Lilial (Butylphenyl Methylpropional), and Lyral (Hydroxyisohexyl 3-cyclohexene Carboxaldehyde). The comparison focuses on key toxicological endpoints such as acute toxicity, skin sensitization, genotoxicity, and reproductive toxicity. Notably, regulatory restrictions and bans on some alternatives, like Lilial and Lyral, due to reproductive toxicity and sensitization concerns, respectively, highlight the importance of thorough toxicological evaluation in fragrance ingredient selection.

Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for **Myraldyl acetate** and its selected alternatives. Data for **Myraldyl acetate**'s read-across analogs, Nopyl acetate and Menthadiene-7-methyl formate, are also included to provide a more complete picture of its assessed toxicological profile.

Endpoint	Myraldyl Acetate	Menthad					Lyral (Hydroxy isohexyl 3-cyclohexene Carboxaldehyde)
		Nopyl Acetate (Read-across for Myraldyl Acetate)	iene-7-methyl formate (Read-across for Myraldyl Acetate)	Hexyl Cinnamic Aldehyd e	Benzyl Acetate	Lilial (Butylphenyl Methylpropional)	
CAS Number	72403-67-9	128-51-8	68683-20-5	101-86-0	140-11-4	80-54-6	31906-04-4
Acute							
Oral Toxicity (LD50, rat)	4000 mg/kg bw[1]	3000 mg/kg bw[2]	No data available	3100 mg/kg bw[3][4]	~2.0-4.0 g/kg bw[5]	1390 mg/kg bw	> 4 g/kg bw[6]
Skin Sensitization	Considered a skin sensitizer [3]	Data supports sensitization potential of Myraldyl acetate[3]	NESIL: 1000 µg/cm ² (basis for Myraldyl acetate NESIL) [3]		May cause an allergic skin reaction[4]	Not a strong sensitizer	Strong allergen, classified as a skin sensitizer [7]
Genotoxicity (Ames Test)	Not mutagenic[3]	Not expected to be genotoxic [3]	Negative for genotoxicity[7]	No data available	No data available	Negative	No data available

Genotoxicity (In vitro)	Not clastogenic (based on Nonyl acetate) [3]	Non-clastogenic [3]	Non-clastogenic [7]	No data available	No data available	No data available	No data available
Repetitive Dose Toxicity	Exposure below TTC for Cramer Class I [3]	Exposure below TTC for Cramer Class I [7]	Exposure below TTC for Cramer Class I [7]	125 mg/kg bw/day (dermal, rat) [3]	LOAEL: No significant toxicity in repeat dose studies [1]	No data available	No data available
Reproductive Toxicity	Exposure below TTC for Cramer Class I [3]	Exposure below TTC for Cramer Class I [7]	Exposure below TTC for Cramer Class I [7]	No data available	No data available	Classified as a reproductive toxicant (Repr. 1B) [1]	No data available
Regulatory Status	Permitted for use in fragrance s	-	-	Permitted for use in fragrance s	Permitted for use in fragrance s	Banned in cosmetics in the EU [1]	Restricted/Banned in cosmetics in the EU

NESIL: No Expected Sensitization Induction Level TTC: Threshold of Toxicological Concern

LOAEL: Lowest Observed Adverse Effect Level

Experimental Protocols

Detailed methodologies for the key toxicological assays cited in this guide are based on internationally recognized OECD (Organisation for Economic Co-operation and Development)

guidelines.

Genotoxicity Assays

a) Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471[5][13][14]

This test is used to identify substances that can cause gene mutations.

- Principle: The assay utilizes several strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid.
- Methodology:
 - Bacterial strains are exposed to the test substance at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.
 - Two methods are commonly used: the plate incorporation method and the pre-incubation method.
 - After incubation for 48-72 hours at 37°C, the number of revertant colonies is counted.
 - A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies compared to the solvent control.

b) In Vitro Mammalian Cell Micronucleus Test - OECD Guideline 487[12][15]

This assay detects damage to chromosomes.

- Principle: The test identifies substances that cause the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
- Methodology:

- Cultured mammalian cells (e.g., human lymphocytes, Chinese Hamster Ovary cells) are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).
- The cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.
- After an appropriate incubation period, the cells are harvested, stained, and scored for the presence of micronuclei in binucleated cells.
- A significant, dose-related increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneuploid (chromosome loss/gain) potential.

Skin Sensitization Assay

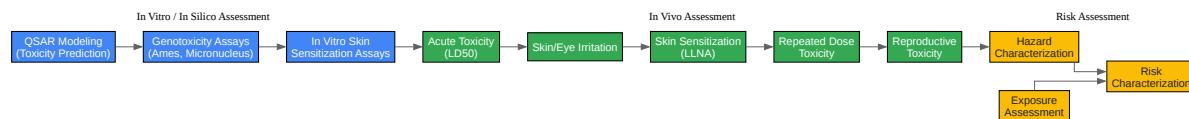
a) Local Lymph Node Assay (LLNA) - OECD Guideline 429[16][17]

This is an in vivo method to assess the skin sensitization potential of a substance.

- Principle: The LLNA is based on the principle that skin sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application. The extent of this proliferation is proportional to the dose and potency of the sensitizer.
- Methodology:
 - The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.
 - On day five, a radiolabeled precursor of DNA synthesis (e.g., ^3H -methyl thymidine) is injected intravenously.
 - After a set period, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.
 - The Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of 3 or greater is typically considered a positive result for sensitization.

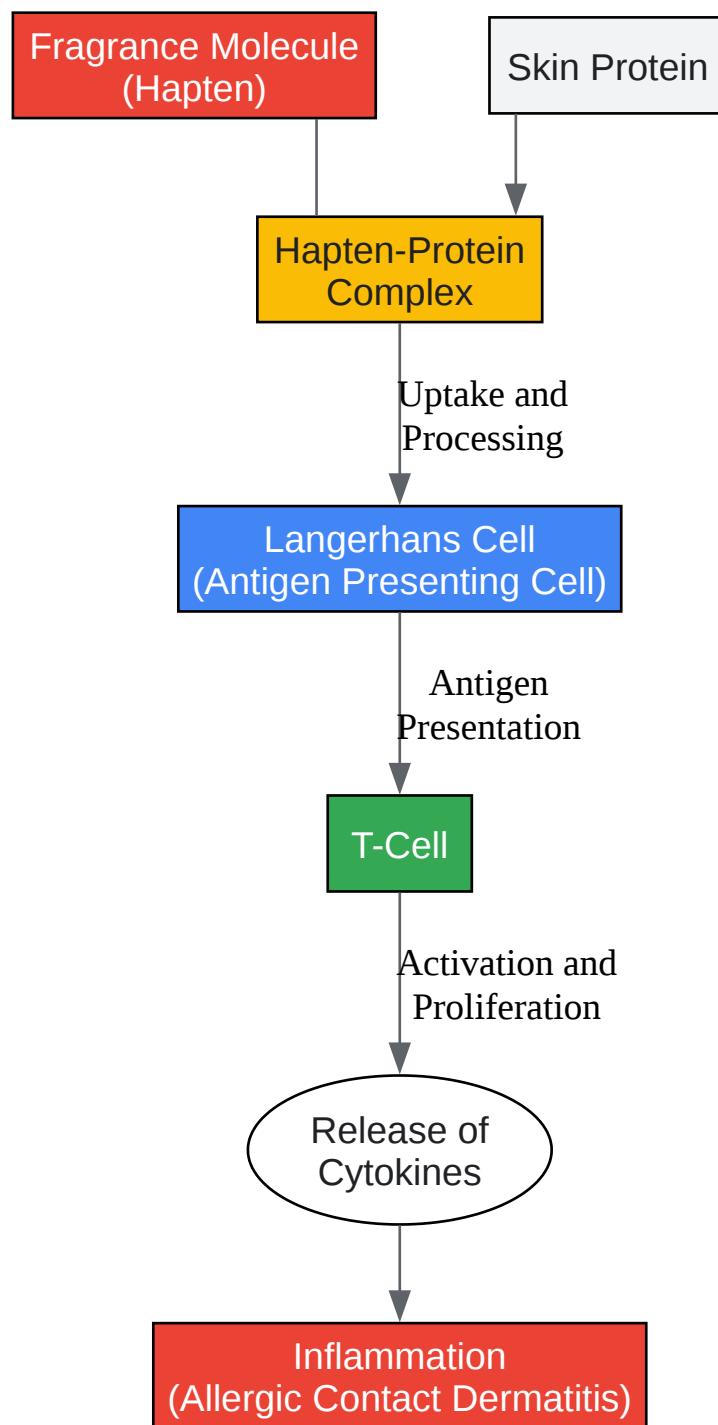
Reproductive/Developmental Toxicity Screening Test

a) OECD Guideline 421[4][18]


This screening test provides information on the potential effects of a substance on reproduction and development.

- Principle: The test substance is administered to male and female rats before, during, and after mating, and for females, throughout gestation and lactation. The study assesses effects on fertility, pregnancy, maternal behavior, and the development of the offspring.
- Methodology:
 - Male rats are dosed for a minimum of four weeks and females for approximately 63 days.
 - Animals are observed for clinical signs of toxicity, and data on body weight, food consumption, and estrous cycles are collected.
 - Offspring are examined for viability, growth, and any developmental abnormalities.
 - At the end of the study, a gross necropsy and histopathology of reproductive organs are performed. The findings are used to determine the No-Observed-Adverse-Effect Level (NOAEL) for parental and offspring toxicity.

Signaling Pathways and Experimental Workflows


While specific signaling pathways for the toxicity of **Myraldyl acetate** and its alternatives are not extensively detailed in publicly available literature, the toxicological effects of some fragrance ingredients, particularly aldehydes, are known to involve interactions with cellular macromolecules and signaling cascades. For instance, skin sensitization is initiated by the covalent binding of the chemical (hapten) to skin proteins, which are then recognized by the immune system, leading to an inflammatory response.

Below are diagrams illustrating a general workflow for toxicological assessment and a conceptual representation of a signaling pathway involved in skin sensitization.

[Click to download full resolution via product page](#)

Caption: General workflow for the toxicological assessment of a new chemical ingredient.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway for chemically-induced allergic contact dermatitis.

Conclusion

This comparative assessment indicates that while **Myraldyl acetate** is considered safe for its intended use based on current data and the Threshold of Toxicological Concern approach, its alternatives exhibit a range of toxicological profiles. Hexyl Cinnamic Aldehyde and Benzyl Acetate appear to have a lower order of toxicity for the available endpoints. In contrast, Lilial has been banned in the EU due to its classification as a reproductive toxicant, and Lyral is a well-documented skin sensitizer, leading to significant restrictions on its use.

The reliance on read-across data and the TTC approach for **Myraldyl acetate** highlights the need for continued generation of substance-specific toxicological data. For researchers and drug development professionals, this guide underscores the critical importance of a thorough and comparative toxicological evaluation when selecting fragrance ingredients, with particular attention to endpoints such as skin sensitization and reproductive toxicity, which have led to regulatory actions against some commonly used alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nucro-technics.com [nucro-technics.com]
- 2. nopyl acetate, 128-51-8 [thegoodsentscompany.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]

- 12. criver.com [criver.com]
- 13. nib.si [nib.si]
- 14. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- To cite this document: BenchChem. [Comparative Toxicological Assessment of Myraldyl Acetate and its Alternatives in Fragrance Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1169923#comparative-toxicological-assessment-of-myraldyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com